molecular formula C11H13NO2S B8439026 2-[5-Methyl-2-(5-methyl-thiophen-2-yl)-oxazol-4-yl]-ethanol

2-[5-Methyl-2-(5-methyl-thiophen-2-yl)-oxazol-4-yl]-ethanol

Cat. No.: B8439026
M. Wt: 223.29 g/mol
InChI Key: DCEAWLCKOZHYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-Methyl-2-(5-methyl-thiophen-2-yl)-oxazol-4-yl]-ethanol is a useful research compound. Its molecular formula is C11H13NO2S and its molecular weight is 223.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

2-[5-methyl-2-(5-methylthiophen-2-yl)-1,3-oxazol-4-yl]ethanol

InChI

InChI=1S/C11H13NO2S/c1-7-3-4-10(15-7)11-12-9(5-6-13)8(2)14-11/h3-4,13H,5-6H2,1-2H3

InChI Key

DCEAWLCKOZHYPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC(=C(O2)C)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

BH3-THF complex (15 mL of a 1.0 M solution in THF) was added dropwise via addition funnel over 50 min to a solution of [5-methyl-2-(5-methyl-thiophen-2-yl)-oxazol-4-yl]-acetic acid (1.5 g, 6.33 mmol) in THF (10 mL). The reaction mixture was stirred at ambient temperature for 3 h, and then quenched with MeOH (4 mL). After heating at 50° C. for 2 h, the reaction mixture was cooled to ambient temperature, and then partitioned between CH2Cl2 and 1N NaOH. The organic phase was washed with brine (1×50 mL), dried over MgSO4 and concentrated to obtain a colorless oil (1.4 g, 99%) which was used without further purification. 1H NMR (400 MHz, CDCl3) δ 7.38 (d, J=3.6 Hz, 1H), 6.73 (dd, J=3.6, 0.8 Hz, 1H), 3.89 (q, J=5.6 Hz, 2H), 3.04 (t, J=5.9 Hz, 1H), 2.68 (t, J=5.6 Hz, 2H), 2.51 (s, 3H), 2.30 (s, 3H); MS (EI+) 224.04 (M+H); 246.06 (M+H+Na).
[Compound]
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solution
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0 (± 1) mol
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reactant
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1.5 g
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reactant
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10 mL
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99%

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